molecular formula C12H15ClN2O3 B14911620 5-Chloro-2-nitro-N-(pentan-2-YL)benzamide

5-Chloro-2-nitro-N-(pentan-2-YL)benzamide

Cat. No.: B14911620
M. Wt: 270.71 g/mol
InChI Key: VNTCVTNZNKWQBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the pentan-2-yl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an amide formation reaction with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-N-(pentan-2-yl)benzamide: Similar structure but with different positions of the chloro and nitro groups.

    5-Chloro-2-nitro-N-(pentan-3-yl)benzamide: Similar structure but with a different alkyl group attached to the nitrogen atom.

    5-Chloro-2-nitro-N-(methyl)benzamide: Similar structure but with a methyl group instead of a pentan-2-yl group.

Uniqueness

5-Chloro-2-nitro-N-(pentan-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity, while the pentan-2-yl group provides steric and electronic effects that influence its interactions with molecular targets .

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-2-nitro-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)10-7-9(13)5-6-11(10)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16)

InChI Key

VNTCVTNZNKWQBW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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